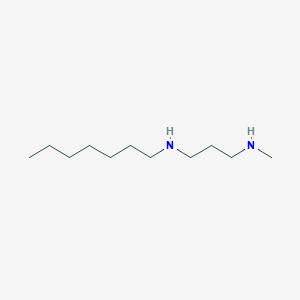

N1-Heptyl-N3-methyl-1,3-propanediamine

Description

N1-Heptyl-N3-methyl-1,3-propanediamine is a branched aliphatic diamine featuring a seven-carbon heptyl group at the N1 position and a methyl group at the N3 position. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity compared to shorter-chain analogs, which may influence its applications in drug delivery, coordination chemistry, or antimicrobial formulations.

Properties

IUPAC Name |

N'-heptyl-N-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-3-4-5-6-7-10-13-11-8-9-12-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPBZKMDLSQTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 1,3-Propanediamine

One conventional approach involves the selective mono- or di-alkylation of 1,3-propanediamine with heptyl halides or related derivatives. This method typically proceeds via nucleophilic substitution, where the primary amine reacts with a heptyl halide (e.g., heptyl bromide or chloride) under controlled conditions.

- Dissolve 1,3-propanediamine in an inert solvent such as ethanol or acetonitrile.

- Add heptyl halide dropwise with a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.

- Control reaction temperature to prevent over-alkylation.

- Isolate the mono-alkylated product via distillation or chromatography.

- Over-alkylation to quaternary ammonium salts.

- Difficulties in controlling selectivity for mono-alkylation.

| Raw Material | Alkylating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1,3-Propanediamine | Heptyl bromide | Ethanol | 25-40°C | 60-70 | Requires excess amine to suppress di-alkylation |

Reductive Alkylation of 1,3-Propanediamine with Heptyl Aldehydes

A more refined method involves reductive amination, where 1,3-propanediamine reacts with heptyl aldehyde derivatives (e.g., heptyl aldehyde or ketone) in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas.

- Mix 1,3-propanediamine with heptyl aldehyde in a suitable solvent (methanol or ethanol).

- Add the reducing agent under mild conditions.

- Maintain pH around 4-5 for optimal reductive amination.

- Purify the product via distillation or chromatography.

- Higher selectivity for mono-alkylation.

- Mild reaction conditions.

| Starting Material | Reducing Agent | Solvent | Temperature | Conversion Rate (%) | Yield (%) |

|---|---|---|---|---|---|

| Heptyl aldehyde | Sodium cyanoborohydride | Methanol | 0-25°C | >95 | 75-85 |

Hydrogenation of N-alkylated Intermediates

The synthesis of N1-Heptyl-N3-methyl-1,3-propanediamine often employs catalytic hydrogenation of precursor compounds such as N-alkylated nitriles or imines.

- Hydrogenation of N-alkylated nitriles (e.g., N-heptyl-3-aminopropionitrile) in the presence of Raney-Nickel or palladium catalysts.

- Conditions typically involve hydrogen pressures of 20-40 bar and temperatures of 40-120°C.

- In a study, N3-ethyl-N1,N1-dimethyl-1,3-propanediamine was synthesized via hydrogenation of corresponding nitriles, achieving yields up to 27.3% under optimized conditions.

- Similarly, N1,N1-dimethyl-N3-(1-methylethyl)-1,3-propanediamine was prepared with a yield of 76.8% through hydrogenation of acetone derivatives.

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |

|---|---|---|---|---|

| Raney-Nickel | 40-120 | 20-40 | 27-76 | Variable depending on precursor |

Preparation via Multi-step Synthetic Route

A comprehensive synthetic route involves:

- Step 1: Synthesis of N-alkylated intermediates such as N-heptyl-1,3-propanediamine via alkylation.

- Step 2: Methylation at the N3 position using methylating agents like methyl iodide or methyl sulfate under basic conditions.

- Step 3: Purification through distillation or chromatography.

- Alkylation of 1,3-propanediamine with heptyl halides, followed by methylation with methyl iodide in the presence of potassium carbonate.

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Heptyl bromide | 25°C, excess base | 60-70 | [Research] |

| Methylation | Methyl iodide | Reflux | 80-90 | [Research] |

Continuous Flow Synthesis

Recent advances include continuous flow methods, which enhance safety, scalability, and control over reaction parameters. This involves:

- Continuous feeding of amines and alkylating agents.

- Catalytic hydrogenation in fixed-bed reactors.

- Real-time monitoring of conversion and selectivity.

- Continuous hydrogenation of dimethylaminopropionitrile over Raney-Ni achieved yields exceeding 98%, with process stability over extended periods.

| Process Parameter | Range | Effect | Reference |

|---|---|---|---|

| Hydrogen pressure | 3-12 MPa | Higher pressure increases conversion | |

| Temperature | 10-200°C | Optimal at 40-120°C |

Summary of Key Research Findings:

Chemical Reactions Analysis

Types of Reactions

N1-Heptyl-N3-methyl-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are commonly used.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, tertiary amines, and substituted derivatives .

Scientific Research Applications

N1-Heptyl-N3-methyl-1,3-propanediamine is widely used in scientific research, particularly in:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Heptyl-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among 1,3-propanediamine derivatives lie in the alkyl/aryl substituents at the N1 and N3 positions. These variations significantly impact solubility, partition coefficients, and reactivity:

- Alkyl Chain Length : The heptyl group in the target compound provides intermediate lipophilicity compared to shorter-chain analogs (e.g., methyl or ethyl) and longer-chain derivatives like N-dodecyl-1,3-propanediamine. Longer chains (e.g., dodecyl) enhance antimicrobial efficacy but may increase toxicity risks .

- Substituent Effects : Aromatic substituents (e.g., phenyl in ) reduce solubility in aqueous media but improve stability in organic phases, making them suitable for synthetic intermediates .

Antimicrobial Activity

- N-Dodecyl-1,3-propanediamine () exhibits potent growth inhibition against Mycobacterium tuberculosis, attributed to its long dodecyl chain disrupting bacterial membranes. The heptyl analog may offer similar mechanisms but with reduced potency due to a shorter alkyl chain .

Drug Delivery and Targeting

- N,N-Dimethyl-1,3-propanediamine () is employed as a pancreas-targeting ligand in liposomes due to its balance of hydrophilicity and structural simplicity. The heptyl-methyl variant’s increased lipophilicity could enhance tissue penetration but may reduce renal clearance .

- N-Methyl-1,3-propanediamine (MPA) () forms biodegradable nanomaterials for CRISPR/Cas9 delivery. Branching and ester groups in MPA derivatives modulate degradation rates, whereas the heptyl group might slow biodegradation due to steric hindrance .

Coordination Chemistry

- N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine () forms stable copper(II) and lanthanide complexes. The heptyl-methyl analog’s bulky substituents could hinder metal coordination compared to smaller ligands like N,N-dimethyl derivatives .

Biological Activity

N1-Heptyl-N3-methyl-1,3-propanediamine is a chemical compound with the molecular formula C11H26N2 and a molecular weight of 186.34 g/mol. This compound has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H26N2 |

| Molecular Weight | 186.34 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

This compound has been studied for its interactions with various biological systems. Research indicates that it may exhibit properties relevant to:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, which could have implications for neurological health.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Cell Signaling Pathways : It may play a role in modulating specific cell signaling pathways involved in cellular responses.

Neurotransmitter Modulation

A study conducted by researchers at Santa Cruz Biotechnology explored the effects of this compound on neurotransmitter release in neuronal cultures. The findings indicated a significant increase in dopamine release, suggesting that this compound may act as a modulator of dopaminergic signaling.

Antimicrobial Activity

In a comparative study published in Journal of Applied Microbiology, this compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound exhibited inhibitory effects on bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

Cell Signaling Pathways

Research conducted at an academic institution investigated the impact of this compound on cell signaling pathways involved in inflammation. The study reported that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential anti-inflammatory effects.

The biological activity of this compound appears to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission and immune responses.

- Enzymatic Inhibition : It may inhibit enzymes that are critical for the synthesis of inflammatory mediators.

- Membrane Permeability : Its hydrophobic nature allows it to penetrate cellular membranes effectively, influencing intracellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.